molecular formula C23H23N3S B2444059 4-{[(4-methylphenyl)methyl]sulfanyl}-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazine CAS No. 1223863-20-4

4-{[(4-methylphenyl)methyl]sulfanyl}-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazine

Cat. No.: B2444059
CAS No.: 1223863-20-4
M. Wt: 373.52
InChI Key: FMZGOVQTMOSCME-UHFFFAOYSA-N
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Description

4-{[(4-methylphenyl)methyl]sulfanyl}-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazine is a synthetic organic compound that belongs to the class of pyrazolo[1,5-a]pyrazines

Properties

IUPAC Name

4-[(4-methylphenyl)methylsulfanyl]-2-(4-propan-2-ylphenyl)pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3S/c1-16(2)19-8-10-20(11-9-19)21-14-22-23(24-12-13-26(22)25-21)27-15-18-6-4-17(3)5-7-18/h4-14,16H,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMZGOVQTMOSCME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC=CN3C2=CC(=N3)C4=CC=C(C=C4)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(4-methylphenyl)methyl]sulfanyl}-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazine typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the pyrazolo[1,5-a]pyrazine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds.

    Introduction of the 4-isopropylphenyl group: This step may involve a Friedel-Crafts alkylation reaction using 4-isopropylbenzene and a suitable catalyst.

    Attachment of the 4-methylbenzylthio group: This can be accomplished through a nucleophilic substitution reaction using 4-methylbenzyl chloride and a thiol derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-{[(4-methylphenyl)methyl]sulfanyl}-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form sulfoxides or sulfones.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert certain functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Halogenated reagents, strong bases or acids, solvents like dichloromethane or toluene.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as halides, alkyls, or aryls.

Scientific Research Applications

    Medicinal Chemistry: The compound may exhibit biological activities such as anti-inflammatory, anticancer, or antimicrobial properties, making it a candidate for drug development.

    Materials Science: Its unique structure could be explored for the development of novel materials with specific electronic or optical properties.

    Chemical Research: The compound can serve as a building block for the synthesis of more complex molecules, aiding in the study of reaction mechanisms and the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 4-{[(4-methylphenyl)methyl]sulfanyl}-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazine would depend on its specific biological activity. Generally, such compounds may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their function and leading to the observed effects. The pathways involved could include inhibition of specific enzymes, binding to receptor sites, or interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Isopropylphenyl)-4-[(4-methylbenzyl)thio]pyrazolo[1,5-a]pyrimidine
  • 2-(4-Isopropylphenyl)-4-[(4-methylbenzyl)thio]pyrazolo[1,5-a]triazine

Uniqueness

4-{[(4-methylphenyl)methyl]sulfanyl}-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazine is unique due to its specific substitution pattern and the presence of both isopropylphenyl and methylbenzylthio groups. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds, making it a valuable molecule for further research and development.

Biological Activity

The compound 4-{[(4-methylphenyl)methyl]sulfanyl}-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazine , a member of the pyrazolo[1,5-a]pyrazine family, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of the compound can be depicted as follows:

  • Molecular Formula : C20H24N2S
  • Molecular Weight : 336.48 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. The presence of the pyrazolo ring enhances its ability to interact with enzymes and receptors involved in critical pathways such as:

  • Cell proliferation
  • Apoptosis
  • Inflammation

The sulfanyl group is particularly significant as it may facilitate interactions through sulfur-containing moieties, enhancing binding affinity to target proteins.

Anticancer Activity

Recent studies have indicated that derivatives of pyrazolo compounds exhibit promising anticancer properties. For example:

  • Cytotoxicity Assays : The compound was tested against several cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer). Results demonstrated that it possesses stronger cytotoxic activity than standard chemotherapeutics like cisplatin .
CompoundCell LineIC50 (µM)Mechanism of Action
This compoundMCF-70.25Induces apoptosis via caspase activation
MDA-MB-2310.30Suppresses NF-κB and promotes p53 expression

Mechanisms Inducing Apoptosis

The compound's efficacy in inducing apoptosis was linked to the activation of caspases (caspase 3, 8, and 9), which are crucial for programmed cell death. The study revealed that treatment with this compound led to increased levels of reactive oxygen species (ROS), which further activated apoptotic pathways .

Case Studies and Research Findings

  • In Vitro Studies : In a controlled laboratory setting, the compound was administered to various cancer cell lines. The findings indicated a significant reduction in cell viability, with IC50 values lower than those observed for established chemotherapeutics .
  • Mechanistic Insights : Further mechanistic studies suggested that the compound not only triggers apoptosis but also promotes autophagy through increased beclin-1 expression and mTOR inhibition .
  • Comparative Studies : When compared to other pyrazole derivatives, this specific compound exhibited enhanced activity against resistant cancer strains, indicating its potential as a lead compound for drug development .

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